3-Methyl-4,4'-bipyridine
Overview
Description
3-Methyl-4,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond The presence of a methyl group at the 3-position of one of the pyridine rings distinguishes 3-Methyl-4,4’-bipyridine from other bipyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 3-methylpyridine using a metal catalyst such as nickel or palladium. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 3-Methyl-4,4’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert 3-Methyl-4,4’-bipyridine to its corresponding dihydro derivative using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine rings. For example, halogenation using bromine or chlorination can occur under controlled conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, sulfuric acid.
Major Products:
Oxidation: N-oxides of 3-Methyl-4,4’-bipyridine.
Reduction: Dihydro-3-Methyl-4,4’-bipyridine.
Substitution: Halogenated derivatives of 3-Methyl-4,4’-bipyridine.
Scientific Research Applications
3-Methyl-4,4’-bipyridine has diverse applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic properties and potential use in organic synthesis.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the design of new therapeutic agents.
Industry: 3-Methyl-4,4’-bipyridine is used in the development of advanced materials, such as conductive polymers and molecular electronics.
Mechanism of Action
The mechanism of action of 3-Methyl-4,4’-bipyridine depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4,4’-Bipyridine: Lacks the methyl group at the 3-position, making it less sterically hindered and potentially more flexible in coordination complexes.
2,2’-Bipyridine: Has nitrogen atoms in a different orientation, leading to different coordination properties and applications.
3,3’-Bipyridine: Similar to 3-Methyl-4,4’-bipyridine but with both methyl groups at the 3-position, affecting its steric and electronic properties.
Uniqueness: 3-Methyl-4,4’-bipyridine’s unique structure, with a methyl group at the 3-position, provides distinct steric and electronic characteristics
Properties
IUPAC Name |
3-methyl-4-pyridin-4-ylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-8-13-7-4-11(9)10-2-5-12-6-3-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNMQYQMQPNCKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.